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Executive Summary

Collagen VI (COL6)-related dystrophies are a group of genetic muscle disorders with a
spectrum of severity, from the milder Bethlem myopathy to the severe Ullrich congenital
muscular dystrophy.[1][2] A key pathological feature of these conditions is increased apoptosis,
or programmed cell death, in muscle fibers, contributing to muscle wasting and weakness.[3]
Omigapil, a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, was
investigated as a potential therapeutic agent for COL6-related dystrophies.[3] This technical
guide provides a comprehensive overview of the preclinical rationale, clinical investigation, and
eventual discontinuation of Omigapil for this indication, synthesizing the available data for an
informed scientific audience. While preclinical studies in a mouse model of COL6-related
dystrophy suggested a positive effect on apoptosis and mitochondrial health, a Phase | clinical
trial in patients, though demonstrating safety and a favorable pharmacokinetic profile, did not
show evidence of efficacy within its short duration.[4] Ultimately, the development of Omigapil
for this indication was discontinued by Santhera Pharmaceuticals.[4] This document details the
scientific journey of Omigapil for COL6-related dystrophies, presenting the available data,
experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Preclinical Rationale

Omigapil's therapeutic hypothesis in COL6-related dystrophies is centered on its ability to
inhibit apoptosis.[3] The drug targets the interaction between glyceraldehyde-3-phosphate
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dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siahl), a key step in a specific
apoptotic cascade.[3]

The GAPDH-Siahl Apoptotic Pathway

Under conditions of cellular stress, such as those present in COL6-deficient muscle, GAPDH
can be post-translationally modified and translocate from the cytoplasm to the nucleus. In the
nucleus, GAPDH binds to and stabilizes Siah1, an E3 ubiquitin ligase. This complex then
targets nuclear proteins for degradation, leading to apoptosis. Omigapil is designed to prevent
the binding of GAPDH to Siahl, thereby inhibiting this downstream apoptotic signaling.
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Caption: GAPDH-Siah1l mediated apoptosis pathway and the inhibitory action of Omigapil.

Preclinical Evidence in a COL6-Deficient Mouse Model

Preclinical investigations of Omigapil were conducted in the Col6al-/- mouse model, which
recapitulates key features of COL6-related dystrophies. While the complete quantitative data
from these studies remain unpublished, available reports indicate that Omigapil demonstrated
efficacy in:

o Decreasing Apoptosis: Treatment with Omigapil was shown to reduce the rate of apoptosis
in the muscle fibers of Col6al-/- mice, with a particular effect noted in the diaphragm, a
muscle group severely affected in COL6-related dystrophies.[3][5]
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e Improving Mitochondrial Integrity: The studies also suggested that Omigapil improved the
health and integrity of mitochondria within the muscle cells of the mouse model.[3][5]

It is important to note that the lack of published quantitative data from these preclinical studies
presents a significant limitation in fully evaluating the preclinical efficacy of Omigapil for COL6-
related dystrophy.

Clinical Investigation: The CALLISTO Trial

The promising preclinical findings led to the initiation of a Phase | clinical trial, named
CALLISTO (NCT01805024), to assess the safety, tolerability, and pharmacokinetics of
Omigapil in a pediatric population with COL6-related and LAMAZ2-related congenital muscular
dystrophies.[4][6]

Study Design and Methods

The CALLISTO trial was an open-label, sequential group, ascending dose cohort study.[7]

o Participants: The study enrolled 20 children, aged 5 to 16 years, with a diagnosis of either
COLG6-related or LAMA2-related dystrophy.[7]

o Treatment Regimen: Participants received Omigapil orally once daily for 12 weeks, with
doses ranging from 0.02 to 0.08 mg/kg.[7]

e Primary Objectives:
o To establish the pharmacokinetic (PK) profile of Omigapil.
o To evaluate the safety and tolerability of Omigapil.

o Secondary/Tertiary Objective: To assess the feasibility of conducting disease-relevant clinical
assessments.
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Caption: Simplified workflow of the CALLISTO Phase | clinical trial.

Clinical Trial Results

The results of the CALLISTO trial were published, providing key insights into the clinical profile
of Omigapil in this patient population.[4]

Table 1: Summary of CALLISTO Trial Outcomes
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Outcome Measure

Result

Citation(s)

Safety & Tolerability

Omigapil was found to be safe
and well-tolerated by the study

participants.

[7]

Pharmacokinetics (PK)

The drug demonstrated a
favorable pharmacokinetic
profile in children with COLG6-
related dystrophy.

[7]

Efficacy

No evidence of clinical efficacy
was observed during the 12-

week treatment period.

[4]

The lack of observed efficacy was attributed by the investigators to the short duration of the

trial, which may have been insufficient to detect meaningful clinical changes in a slowly

progressive disease.[4]

Table 2: Pharmacokinetic Parameters of Omigapil in Pediatric Patients (CALLISTO Trial)

Dose (mg/kg/day)

Systemic Exposure (AUCO-
24h)

Citation(s)

0.02 - 0.08

Slightly greater than dose-
proportional increases in
systemic exposure were
observed. The dose achieving
the target exposure range was
0.06 mg/kg/d.

[7]

Note: Specific numerical values for AUCO-24h for each dose cohort are not publicly available.

Experimental Protocols
Assessment of Apoptosis in Preclinical Models (TUNEL

Assay)
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The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard

method for detecting DNA fragmentation, a hallmark of apoptosis. The following provides a

generalized protocol for its application in mouse muscle tissue.

Protocol: TUNEL Assay for Apoptosis Detection in Mouse Muscle Tissue

o Tissue Preparation:

o

Euthanize the mouse and dissect the muscle of interest (e.g., diaphragm, gastrocnemius).
Fix the muscle tissue in 4% paraformaldehyde for 24-48 hours at 4°C.
Cryoprotect the tissue by incubation in a sucrose gradient (15% and 30%) at 4°C.

Embed the tissue in optimal cutting temperature (OCT) compound and freeze in
isopentane cooled with liquid nitrogen.

Cut 10-12 pm thick cryosections and mount on charged glass slides.

e Permeabilization and Staining:

Wash the sections with phosphate-buffered saline (PBS).

Permeabilize the tissue with a proteinase K solution or a citrate-based antigen retrieval
solution.

Wash with PBS.

Incubate the sections with the TUNEL reaction mixture containing terminal
deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a
humidified chamber at 37°C.

Stop the reaction by washing with a stop/wash buffer.

 Visualization and Quantification:

[e]

Counterstain the nuclei with a fluorescent dye such as DAPI.
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o Mount the slides with an anti-fade mounting medium.

o Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will
fluoresce at the appropriate wavelength for the chosen label.

o Quantify the number of TUNEL-positive nuclei per muscle fiber or per unit area to
determine the apoptotic index.

Assessment of Mitochondrial Integrity in Preclinical
Models

While specific protocols for the Omigapil studies are unpublished, the assessment of
mitochondrial integrity in muscle tissue typically involves a combination of histological and
functional assays.

Potential Methodologies:

o Electron Microscopy: Ultrastructural analysis of muscle biopsies to visualize mitochondrial
morphology, including the appearance of the inner and outer membranes, cristae, and matrix
density.

o Mitochondrial Respiration Assays: Using techniques like high-resolution respirometry (e.g.,
Oroboros Oxygraph) on isolated mitochondria or permeabilized muscle fibers to measure
oxygen consumption rates with various substrates and inhibitors, assessing the function of
the electron transport chain complexes.

o Mitochondrial Membrane Potential Measurement: Employing fluorescent dyes such as
TMRM (tetramethylrhodamine, methyl ester) in live muscle fibers to quantify the
mitochondrial membrane potential, a key indicator of mitochondrial health.

Discontinuation of Omigapil Development and
Future Perspectives

In 2021, Santhera Pharmaceuticals announced the discontinuation of the development of
Omigapil for congenital muscular dystrophies.[4] This decision was part of a broader internal
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pipeline review and was influenced by the lack of an efficacy signal in the Phase | CALLISTO
trial.[8]

While the journey of Omigapil for COL6-related dystrophies has concluded, the research has
provided valuable contributions to the field. The CALLISTO trial demonstrated the feasibility of
conducting clinical trials in this rare disease population and provided important data on clinical
trial design and outcome measures.[8] The focus on apoptosis as a therapeutic target remains
a valid scientific pursuit, and the lessons learned from the Omigapil program can inform the
development of future therapies for COL6-related dystrophies. Current research is exploring
other therapeutic avenues, including gene-based therapies and other small molecules targeting
different pathological pathways.[9]

Conclusion

Omigapil represented a scientifically sound approach to treating COL6-related dystrophies by
targeting the well-documented pathological feature of apoptosis. Preclinical studies in a
relevant mouse model provided a strong rationale for its clinical investigation. The Phase |
CALLISTO trial successfully demonstrated the safety and tolerability of Omigapil in the target
pediatric population and established a favorable pharmacokinetic profile. However, the
absence of an efficacy signal within the limited timeframe of the study, coupled with a strategic
pipeline review, led to the discontinuation of its development. This technical guide has
summarized the available scientific and clinical data on Omigapil for COL6-related muscular
dystrophy, providing a comprehensive resource for researchers and drug developers in the field
of neuromuscular diseases. The story of Omigapil underscores the challenges of drug
development for rare diseases and highlights the importance of robust preclinical data and
thoughtfully designed clinical trials to demonstrate efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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